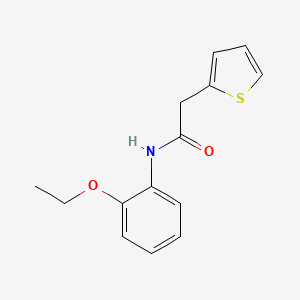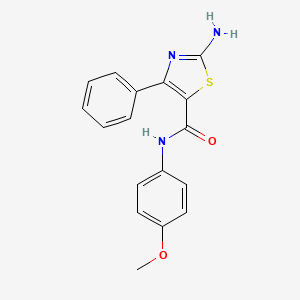
N-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-(1-naphthylmethyl)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound in focus belongs to a class of chemicals known for their diverse biological activities and potential pharmacological applications. Piperazine derivatives, in particular, exhibit a wide range of biological actions and have been studied for their potential as therapeutic agents.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions, including nucleophilic aromatic substitution and cyclization processes. For example, microwave-assisted synthesis has been employed for rapid and efficient construction of complex molecules like B-355252, highlighting the versatility of modern synthetic techniques in creating piperazine derivatives with potential biological activities (Williams et al., 2010).
Molecular Structure Analysis
Structural analysis of piperazine derivatives reveals that substituents on the piperazine ring significantly influence the molecule's conformation and, consequently, its interaction with biological targets. Crystallographic studies provide detailed insights into the molecular geometry, offering a basis for understanding the compound's pharmacological profile (Cunico et al., 2009).
Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
Synthesis and SAR of Piperazin-1-yl Phenyl Arylsulfonamides : A study focused on the synthesis of (piperazin-1-yl-phenyl)-arylsulfonamides, demonstrating their high affinities for serotonin receptors, particularly 5-HT(2C) and 5-HT(6). This research highlights the potential of these compounds in developing atypical antipsychotic agents (Park et al., 2010).
Antagonistic Activity Towards Serotonin Receptors : Another study reported the preparation of piperazine derivatives as 5-HT7 receptor antagonists, emphasizing their significant activity against this receptor, which could have implications for therapeutic applications in neurological disorders (Yoon et al., 2008).
Chemical and Physical Properties
Luminescent Properties and Photo-induced Electron Transfer : Research on naphthalimide derivatives with piperazine substitution has explored their luminescent properties and the potential for photo-induced electron transfer. These findings could have applications in the development of optical materials and sensors (Gan et al., 2003).
Novel Syntheses and Chemical Interactions
Microwave-assisted Synthesis of Piperazine Derivatives : A study discussed the microwave-assisted synthesis of specific piperazine derivatives, highlighting the efficiency and effectiveness of this method in producing compounds with potential biological activity, such as enhancing nerve growth factor-induced neurite outgrowth (Williams et al., 2010).
Inhibitors of Soluble Epoxide Hydrolase : Another research project identified piperidine-4-carboxamide derivatives as inhibitors of soluble epoxide hydrolase, a target for therapeutic intervention in various diseases. This underscores the utility of such compounds in medicinal chemistry and drug discovery (Thalji et al., 2013).
Propriétés
IUPAC Name |
(E,E)-2-methyl-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3/c1-21(18-22-8-3-2-4-9-22)19-26-28-16-14-27(15-17-28)20-24-12-7-11-23-10-5-6-13-25(23)24/h2-13,18-19H,14-17,20H2,1H3/b21-18+,26-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIJIWYKGGEVID-YHBSDWMLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methyl-3-phenyl-2-propenylidene)-4-(1-naphthylmethyl)-1-piperazinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}propanamide](/img/structure/B5561859.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5561888.png)

![6-methyl-2-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561892.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyridazine](/img/structure/B5561894.png)
![N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5561904.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(dimethylamino)benzamide](/img/structure/B5561920.png)



![2-(4-tert-butylphenoxy)-N'-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]acetohydrazide](/img/structure/B5561944.png)
![N-(2-chloro-4-methylphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5561950.png)
![N-(4-ethoxyphenyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5561958.png)
![3-[(diallylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5561963.png)